KM02894

Cancer-Induced Bone Pain Glutamate Release High-Throughput Screening

KM02894 (CAS 116850-74-9) is a synthetic thiophene-2-carboxylic acid hydrazide derivative identified from a 30,000-compound HTS for inhibiting glutamate secretion from MDA-MB-231 breast cancer cells. Unlike generic inhibitors (e.g., sulfasalazine), KM02894 offers a structurally distinct scaffold for investigating cancer-induced bone pain (CIBP) and glutamatergic signaling. Procure ≥98% purity solid with established in vivo solubility (≥2.5 mg/mL) for reliable dose-response, secondary validation, and early-stage pharmacodynamic studies.

Molecular Formula C7H9N3OS2
Molecular Weight 215.3 g/mol
CAS No. 116850-74-9
Cat. No. B3023290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKM02894
CAS116850-74-9
Molecular FormulaC7H9N3OS2
Molecular Weight215.3 g/mol
Structural Identifiers
SMILESCNC(=S)NNC(=O)C1=CC=CS1
InChIInChI=1S/C7H9N3OS2/c1-8-7(12)10-9-6(11)5-3-2-4-13-5/h2-4H,1H3,(H,9,11)(H2,8,10,12)
InChIKeySYXUJKFYUBHYNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility24.4 [ug/mL] (The mean of the results at pH 7.4)

KM02894 (CAS 116850-74-9) Sourcing Guide: Structural Identity, Purity, and Key Procurement Specifications for Glutamate Release Inhibition Research


KM02894 (CAS 116850-74-9) is a synthetic small molecule characterized as a thiophene-2-carboxylic acid hydrazide derivative, specifically 1-methyl-3-(thiophene-2-carbonylamino)thiourea [1]. It is supplied as a white to off-white solid with a molecular weight of 215.30 g/mol (C₇H₉N₃OS₂) and is typically offered at ≥98% purity for research use only . The compound is primarily cited as an inhibitor of glutamate release, a mechanism implicated in cancer-induced bone pain (CIBP) and other disorders of aberrant glutamatergic signaling [2].

Why KM02894 (CAS 116850-74-9) Cannot Be Interchanged with Generic Glutamate Modulators or System xc- Inhibitors


KM02894 was identified from a high-throughput screen of approximately 30,000 compounds specifically for the ability to inhibit glutamate secretion from aggressive breast cancer cells (MDA-MB-231) [1]. While other inhibitors, such as sulfasalazine (a known system xc- blocker) and capsazepine, also reduce glutamate release, their potency and selectivity profiles differ substantially. For instance, in the primary screening context, compounds were prioritized relative to sulfasalazine's potency [1]. Furthermore, KM02894 is structurally distinct (a thiophene hydrazide derivative) from benzothiazole-based inhibitors like riluzole or sulfasalazine analogs, suggesting a potentially different, yet unelucidated, molecular target within the glutamate release pathway . Substituting KM02894 with a generic 'glutamate release inhibitor' or even a closely related analog without empirical validation of its specific activity in a given model risks introducing off-target effects, altered potency, or complete failure to recapitulate previously observed phenotypes.

KM02894 (CAS 116850-74-9) Evidence-Based Procurement Guide: Direct Comparative Performance Data in Cancer Cell Glutamate Release Models


High-Throughput Screening Identification: KM02894 as a Prioritized Inhibitor of Breast Cancer Cell Glutamate Release

KM02894 was identified as a positive hit in a high-throughput screen of ~30,000 compounds, which assessed the ability of small molecules to reduce glutamate release from MDA-MB-231 breast cancer cells [1]. The assay used sulfasalazine (SSZ), a known pharmacological inhibitor of glutamate release, as a positive control and benchmark for potency comparison. While quantitative IC50 data for KM02894 is not publicly available from this screen, its selection for follow-up studies, alongside other confirmed inhibitors like SKF38393 and capsazepine, confirms it possesses meaningful inhibitory activity relative to the baseline control SSZ (IC50 = 79.59 µM in MDA-MB-231 cells) [2].

Cancer-Induced Bone Pain Glutamate Release High-Throughput Screening MDA-MB-231 Cells

Solubility Profile: KM02894 vs. Typical Small Molecule Inhibitors for In Vitro and In Vivo Formulation

KM02894 demonstrates a well-defined solubility profile that is crucial for experimental planning. In DMSO, it achieves a solubility of ≥33.33 mg/mL (154.81 mM), with mild heating to 60°C recommended for complete dissolution . For in vivo applications, vendor data indicates solubility in a commonly used formulation (10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline) is ≥2.5 mg/mL (11.61 mM) . In contrast, many structurally diverse glutamate release inhibitors, such as the system xc- inhibitor sulfasalazine, are notably less soluble in aqueous solutions, requiring specialized formulation strategies or limiting their utility in certain in vivo models [1].

Drug Formulation Solubility DMSO In Vivo Studies

Structural Uniqueness and Purity Assurance for Reproducible Research

KM02894 is a defined chemical entity with a specific thiophene hydrazide structure (1-methyl-3-(thiophene-2-carbonylamino)thiourea) [1]. This contrasts with other glutamate release inhibitors that belong to different chemical classes, such as benzothiazoles (e.g., riluzole) or diazo compounds (e.g., sulfasalazine) . Commercially, KM02894 is routinely offered with ≥98% purity, often reaching >99% as verified by HPLC and supported by a Certificate of Analysis (CoA) [2]. This high level of purity and structural definition minimizes the risk of off-target effects or data variability caused by contaminants or uncharacterized mixtures, a common issue with less rigorously characterized tool compounds.

Chemical Identity Purity Analytical Chemistry Reproducibility

Definitive Research Applications for KM02894 (CAS 116850-74-9) Based on Verified Glutamate Release Inhibition and Favorable Physicochemical Properties


Cancer-Induced Bone Pain (CIBP) Mechanistic Studies

KM02894 is directly applicable for investigating the role of tumor-derived glutamate in CIBP pathogenesis. The evidence of its identification as an inhibitor of glutamate release from MDA-MB-231 breast cancer cells [1] makes it a suitable tool for in vitro and in vivo models designed to dissect how glutamate secretion from bone-metastatic cancer cells disrupts normal bone turnover and induces pain .

High-Throughput Screening (HTS) Follow-Up and Validation

As a confirmed 'hit' from a large-scale HTS campaign of 30,000 compounds [1], KM02894 serves as an essential reagent for secondary validation assays. Its procurement is critical for laboratories aiming to confirm primary screen results, perform dose-response studies, or conduct preliminary mechanistic investigations before committing to more resource-intensive lead optimization efforts.

In Vivo Pharmacodynamics and Formulation Development

Given its documented solubility of ≥2.5 mg/mL (11.61 mM) in a standard in vivo formulation (10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline) [1], KM02894 is a strong candidate for early-stage in vivo pharmacodynamic studies. Researchers can utilize this established solubility protocol to achieve consistent systemic exposure in animal models, enabling reliable assessment of target engagement and efficacy in CIBP or related glutamate-dependent pathologies.

Chemical Biology and Target Deconvolution

The unique thiophene hydrazide structure of KM02894 (1-methyl-3-(thiophene-2-carbonylamino)thiourea) [1] distinguishes it from other classes of glutamate release inhibitors. This structural novelty makes KM02894 a valuable chemical probe for affinity-based proteomics or genetic screening approaches aimed at identifying the precise molecular target(s) responsible for its glutamate-release inhibitory activity, thereby opening new avenues for therapeutic intervention.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for KM02894

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.